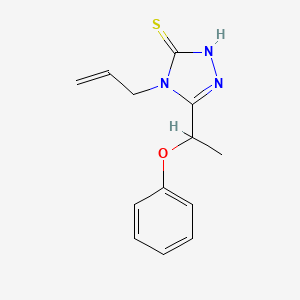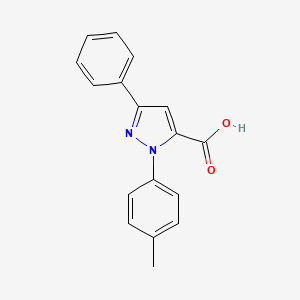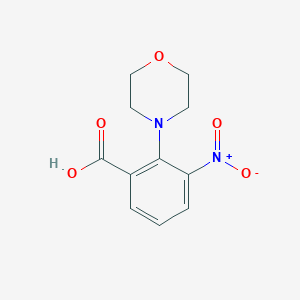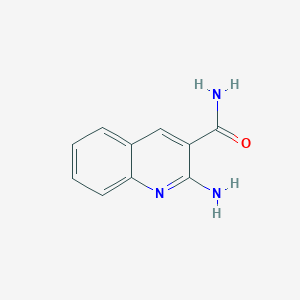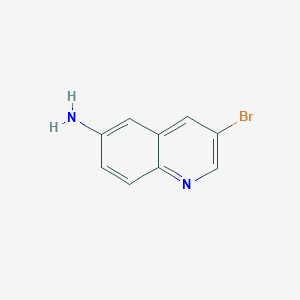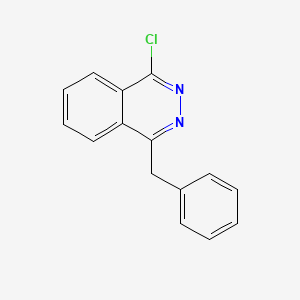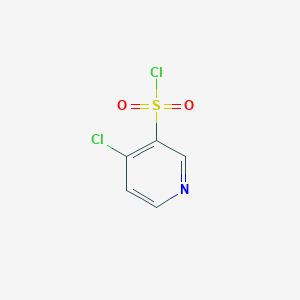
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol
Vue d'ensemble
Description
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C10H14N2O2S2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis :5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives have been synthesized in various studies, focusing on the structural elucidation using modern spectroscopic techniques. For instance, Khalid et al. (2016) synthesized a series of compounds related to this compound and assessed their biological activities, particularly focusing on butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies (Khalid et al., 2016).
Insecticidal and Antimicrobial Activities :this compound derivatives have been evaluated for their insecticidal and antimicrobial activities. Bakhite et al. (2014) synthesized and studied the toxicity of pyridine derivatives against cowpea aphid, finding that some compounds exhibited significant aphidicidal activities (Bakhite et al., 2014). Additionally, Krolenko et al. (2016) synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring, which exhibited strong antimicrobial activity (Krolenko et al., 2016).
Corrosion Inhibition :The compound's derivatives were also explored for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Anticonvulsant Agents :In the field of medicinal chemistry, the compound's derivatives were examined for their potential as anticonvulsant agents. Fayed et al. (2021) synthesized isatin derivatives containing 5-(piperidin-1-ylsulfonyl) moiety and evaluated their anticonvulsant activity in vivo, with several compounds exhibiting notable anticonvulsant activity (Fayed et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
Mode of Action
The compound interacts with LOX, inhibiting its enzymatic activity . It is known that the inhibition of lox leads to a decrease in the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This can lead to a decrease in tumor growth and metastatic spread, as LOX plays a crucial role in these processes .
Pharmacokinetics
The compound is known to be solid at room temperature and has a molecular weight of 25837
Result of Action
The inhibition of LOX by this compound can lead to a decrease in the cross-linking of collagens and elastin in the extracellular matrix . This can result in a decrease in tumor growth and metastatic spread .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C to maintain its stability
Analyse Biochimique
Biochemical Properties
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing the cellular redox state .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the cellular redox state and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions influence the compound’s overall efficacy and biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQWRWGIOERRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247250 | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852400-11-4 | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




